molecular formula C30H34N2O9 B11036833 Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11036833
M. Wt: 566.6 g/mol
InChI Key: QQVUUGIDKPVWHQ-UHFFFAOYSA-N
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Description

ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including benzodioxole, diethoxyphenethyl, and pyridinecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, diethoxyphenethylamine, and pyridinecarboxylate precursors. Key steps in the synthesis could involve:

    Formation of the benzodioxole intermediate: This might involve the reaction of catechol with formaldehyde.

    Coupling with diethoxyphenethylamine: This step could involve amide bond formation using coupling reagents like EDCI or DCC.

    Cyclization and functionalization: The final steps might involve cyclization to form the pyridine ring and subsequent functional group modifications.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO₄, or Jones reagent.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-AMINO-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
  • ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H34N2O9

Molecular Weight

566.6 g/mol

IUPAC Name

ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-diethoxyphenyl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H34N2O9/c1-4-37-22-9-7-18(13-24(22)38-5-2)11-12-31-26(33)15-20(19-8-10-23-25(14-19)41-17-40-23)27-28(34)21(16-32-29(27)35)30(36)39-6-3/h7-10,13-14,16,20H,4-6,11-12,15,17H2,1-3H3,(H,31,33)(H2,32,34,35)

InChI Key

QQVUUGIDKPVWHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C(=CNC4=O)C(=O)OCC)O)OCC

Origin of Product

United States

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